Labetalone hydrochloride

Descripción general

Descripción

El clorhidrato de labetalol es un medicamento que se utiliza principalmente para tratar la presión arterial alta y controlar la angina de pecho. Es una mezcla racémica de dos diastereómeros y funciona como un antagonista adrenérgico alfa y beta . Este compuesto es conocido por su capacidad para bloquear la activación de los receptores adrenérgicos, lo que ayuda a reducir la presión arterial y aliviar los síntomas de la hipertensión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del clorhidrato de labetalol implica varios pasos:

Reacción de 1-metil-3-fenilpropilamina con 5-bromoacetil-2-hidroxibenzamida: Esta reacción ocurre en presencia de un solvente para producir 2-hidroxi-5-{[(1-metil-3-fenilpropil)amino]acetil}benzamida.

Reducción con borohidruro de sodio: El producto intermedio se reduce luego usando borohidruro de sodio en presencia de una base y un solvente para formar 2-hidroxi-5-{1-hidroxi-2-[(1-metil-3-fenilpropil)amino]etil}benzamida.

Adición de clorhidrato: Se agregan agua y tolueno a la mezcla de reacción, seguido de la adición de ácido clorhídrico concentrado para obtener clorhidrato de labetalol crudo.

Recristalización: El producto crudo se disuelve en metanol y se recristaliza usando alcohol isopropílico para obtener clorhidrato de labetalol puro.

Métodos de producción industrial

La producción industrial del clorhidrato de labetalol sigue rutas sintéticas similares, pero a una escala mayor. El proceso involucra el control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se obtiene típicamente mediante recristalización para eliminar impurezas y alcanzar la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de labetalol experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede ser oxidado usando sulfato férrico amónico, resultando en un producto de color verde.

Reducción: El compuesto puede ser reducido usando borohidruro de sodio, como se mencionó en los métodos de preparación.

Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando el anillo aromático.

Reactivos y condiciones comunes

Oxidación: El sulfato férrico amónico se utiliza comúnmente como agente oxidante.

Reducción: El borohidruro de sodio se utiliza como agente reductor en presencia de una base.

Principales productos formados

Aplicaciones Científicas De Investigación

Pharmacological Properties

Labetalol hydrochloride is classified as a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. Its chemical structure is represented as . The drug exhibits a β-to-α blocking activity ratio of approximately 7:1, which contributes to its efficacy in lowering blood pressure while minimizing reflex tachycardia commonly associated with pure beta-blockers .

Clinical Applications

-

Hypertension Management :

- Labetalol is widely used to treat mild to severe hypertension in both outpatient and inpatient settings. It can be administered orally or intravenously, particularly during hypertensive emergencies .

- A retrospective study involving high-dose intravenous labetalol (greater than 300 mg in 24 hours) found that while adverse events such as bradycardia and hypotension were common, they rarely resulted in significant hemodynamic compromise .

- Pregnancy-Induced Hypertension :

- Adjunctive Therapy :

High-Dose Intravenous Labetalol

A notable case series reviewed the safety profile of high-dose intravenous labetalol administered to patients experiencing hypertensive crises. The study analyzed 188 patients who received doses averaging 996 mg over 24 hours. While adverse events were reported, the cumulative dose did not correlate with severe complications, indicating that high-dose labetalol can be safely utilized under careful monitoring .

Pregnancy and Hypertension Management

In a clinical trial involving pregnant women with severe hypertension, labetalol was compared against hydralazine. The results indicated no significant difference in the persistence of severe hypertension post-treatment between the two groups, suggesting that labetalol is a viable option for managing hypertensive emergencies during pregnancy .

Summary of Research Findings

Mecanismo De Acción

El clorhidrato de labetalol funciona bloqueando la acción de los receptores adrenérgicos, específicamente ADRA1 y los beta-adrenoceptores. Este bloqueo da como resultado la relajación y expansión de los vasos sanguíneos, lo que reduce la presión ejercida sobre las paredes arteriales y, en última instancia, disminuye la presión arterial . La acción dual del compuesto tanto en los receptores alfa como beta lo hace efectivo en el control de la hipertensión y la angina de pecho .

Comparación Con Compuestos Similares

El clorhidrato de labetalol es único debido a su acción dual tanto en los receptores adrenérgicos alfa como beta. Los compuestos similares incluyen:

Propranolol: Un bloqueador beta no selectivo utilizado para tratar la presión arterial alta y la ansiedad.

Atenolol: Un bloqueador beta-1 selectivo utilizado para la hipertensión y la angina de pecho.

Carvedilol: Otro bloqueador beta no selectivo con actividad adicional de bloqueo alfa.

En comparación con estos compuestos, la capacidad del clorhidrato de labetalol para bloquear tanto los receptores alfa como beta proporciona un rango más amplio de efectos terapéuticos, particularmente en el manejo de emergencias hipertensivas y la hipertensión inducida por el embarazo .

Actividad Biológica

Labetalone hydrochloride is a compound that serves as an impurity of labetalol, a medication primarily used for managing hypertension. This article explores the biological activity of labetalol and its implications, particularly focusing on labetalol's adrenergic receptor antagonism and its therapeutic applications.

Overview of this compound

This compound (CAS No: 96441-14-4) is characterized as an adrenergic receptor inhibitor . It exhibits competitive antagonism at both alpha- and beta-adrenergic receptors, making it a unique agent in the treatment of hypertension. The biological activity of labetalol, and by extension labetalone, is crucial for understanding their pharmacological effects.

Labetalol's mechanism involves:

- Beta-Adrenergic Receptor Antagonism : It has approximately one-fourth the beta-blocking activity compared to propranolol.

- Alpha-Adrenergic Receptor Antagonism : It displays about half the alpha-blocking activity of phentolamine.

- Effective Ratio : In humans, the effective beta-to-alpha blocking activity is approximately 7:1, which contributes to its efficacy in lowering blood pressure without significant reflex tachycardia .

Therapeutic Applications

This compound has been utilized in various clinical settings:

- Hypertension Management : Both oral and intravenous forms are effective for treating mild to severe hypertension and hypertensive emergencies .

- Side Effects : Common side effects include orthostatic hypotension and gastrointestinal disturbances, which are critical considerations in patient management .

Case Studies

- Hypertensive Patients : A study involving patients with severe hypertension demonstrated that labetalol effectively reduced blood pressure while maintaining heart rate stability compared to traditional beta-blockers.

- Pregnancy-Induced Hypertension : Labetalol has been shown to be safe and effective in managing hypertension during pregnancy, providing an alternative to other antihypertensives that may pose risks to fetal development.

Biological Activity Data

| Parameter | Value |

|---|---|

| Beta Blockade Activity | ~25% of Propranolol |

| Alpha Blockade Activity | ~50% of Phentolamine |

| Effective Beta-to-Alpha Ratio | 7:1 |

| Common Side Effects | Orthostatic hypotension, GI issues |

Propiedades

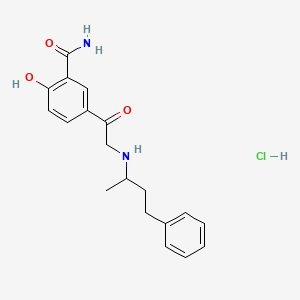

IUPAC Name |

2-hydroxy-5-[2-(4-phenylbutan-2-ylamino)acetyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,21-22H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHFVUYXWAEVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(=O)C2=CC(=C(C=C2)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679731 | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96441-14-4 | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96441-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(((4-phenylbutan-2-yl)amino)acetyl)benzamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096441144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-[N-(4-phenylbutan-2-yl)glycyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(3-carbamoyl-4-hydroxyphenyl)-2-oxoethyl]-N-(4-phenylbut-2-yl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, 2-hydroxy-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.